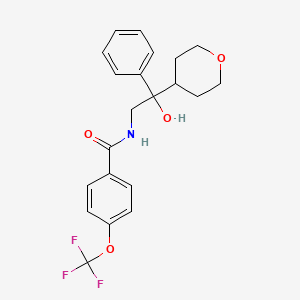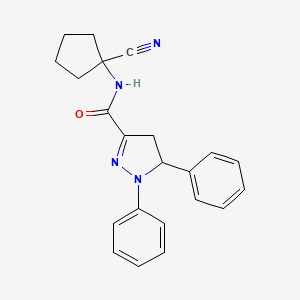
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as pyrazoles and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to modulate the activity of various enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the cyclooxygenase (COX) enzyme.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In neuroscience, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects, enhance synaptic plasticity, and improve cognitive function. In cancer research, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit anti-tumor effects, induce apoptosis, and inhibit angiogenesis. In immunology, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to modulate the immune system, reduce inflammation, and enhance immune function.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide also has several limitations, including its high cost, the complexity of its synthesis, and the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for research on N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide. In neuroscience, future research could focus on the potential therapeutic applications of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, future research could focus on the potential use of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor effects. In immunology, future research could focus on the potential use of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide and its potential applications in other fields.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of cyclopentanone with malononitrile to form a cyclopentenone intermediate. This intermediate is then reacted with hydrazine to form the pyrazoline ring. The final step involves the reaction of the pyrazoline intermediate with diphenylacetic acid to form the final product, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and immunology. In neuroscience, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to exhibit anti-tumor effects and has been studied as a potential treatment for various types of cancer. In immunology, N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been found to modulate the immune system and has been studied as a potential treatment for autoimmune diseases.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c23-16-22(13-7-8-14-22)24-21(27)19-15-20(17-9-3-1-4-10-17)26(25-19)18-11-5-2-6-12-18/h1-6,9-12,20H,7-8,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUCWVYQWJQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2640559.png)

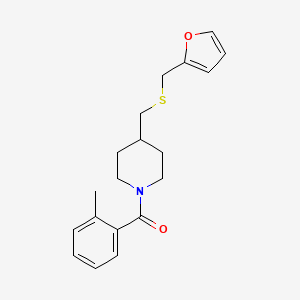

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2640564.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2640568.png)
![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2640571.png)
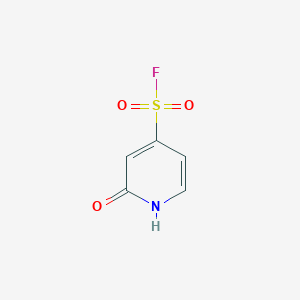
![[3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2640573.png)
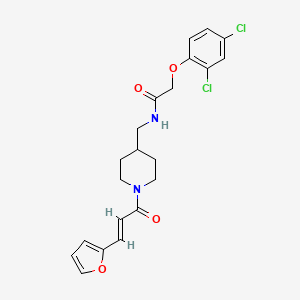
![[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride](/img/structure/B2640576.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2640578.png)
